REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][C:8]([CH3:13])=[C:7]2[C:3]=1[CH:4](SC)[C:5](=[O:14])[NH:6]2.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O.C1(C)C(S(O)(=O)=O)=CC=CC=1.O>ClCCl>[CH3:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][C:8]([CH3:13])=[C:7]2[C:3]=1[CH2:4][C:5](=[O:14])[NH:6]2 |f:2.3|
|
Name
|
4,7-dimethyl-5-methoxy-3-(methylthio)-1,3-dihydro-2H-indol-2-one
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Quantity
|
17.8 g
|
Type
|
reactant
|
Smiles
|
CC1=C2C(C(NC2=C(C=C1OC)C)=O)SC
|
Name
|
|
Quantity
|
23.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
17.1 g
|
Type
|
reactant
|
Smiles
|
O.C=1(C(=CC=CC1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were collected by filtration
|
Type
|
WASH
|
Details
|
After washing with dichloromethane and water
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C2CC(NC2=C(C=C1OC)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.4 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |